Caspase-3 Inhibitor III
CAS No.:
Cat. No.: VC0005305
Molecular Formula: C21H31ClN4O11
Molecular Weight: 550.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C21H31ClN4O11 |
---|---|
Molecular Weight | 550.9 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1 |
Standard InChI Key | ATNOUPFYBMVFLD-RSLFNQERSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
SMILES | CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Canonical SMILES | CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Structural Characteristics
Molecular Architecture
Caspase-3 Inhibitor III is a chloromethylketone-based inhibitor that irreversibly binds to the active site of caspase-3. Its structure includes:
-
N-acetylated aspartic acid (Ac-Asp): Serves as the N-terminal cap, enhancing stability and bioavailability.
-
Glu-Val-Asp (EVD) tripeptide sequence: Mimics the natural substrate cleavage motif (DEVD), ensuring specificity for caspase-3 over other caspases .
-
Chloromethylketone (CMK) warhead: Reacts covalently with the catalytic cysteine residue (Cys-163) in caspase-3, forming a thioether bond that permanently inactivates the enzyme .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 550.9 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
CAS Registry Number | 285570-60-7 |
Solubility | Soluble in aqueous buffers (pH 7.4) |
The stereochemistry of Caspase-3 Inhibitor III is critical for its activity, with all chiral centers in the S-configuration ensuring proper alignment with the caspase-3 binding pocket .
Mechanism of Action
Caspase-3 Activation and Inhibition
Caspase-3 exists as an inactive zymogen (pro-caspase-3) until proteolytic cleavage at Asp-28 and Asp-175 by upstream initiator caspases (e.g., caspase-9) . This processing removes the N-terminal prodomain and separates the large (p20) and small (p10) subunits, forming the active heterotetramer. Caspase-3 Inhibitor III exploits this activation mechanism by:
-
Competitive binding: The DEVD sequence occupies the substrate-binding cleft, preventing access to natural substrates like poly(ADP-ribose) polymerase (PARP) and ICAD/DFF .
-
Covalent modification: The CMK group alkylates Cys-163 in the catalytic site, irreversibly inhibiting enzymatic activity .
Table 2: Comparative Inhibition Kinetics
Inhibitor | IC (nM) | Selectivity (vs. Caspase-7) |
---|---|---|
Caspase-3 Inhibitor III | 9 | >100-fold |
Z-DEVD-FMK | 84.9 | 10-fold |
Data derived from enzymatic assays highlight Caspase-3 Inhibitor III’s superior potency and selectivity .
Preclinical Efficacy and Applications
In Vivo Studies in Ischemia-Reperfusion Models
Recent investigations evaluated Caspase-3 Inhibitor III in liver and ovarian ischemia-reperfusion (I/R) injury models:
-
Liver I/R: Intraperitoneal administration (10 mg/kg) reduced serum ALT/AST levels by 62% and 58%, respectively, compared to untreated controls. Perl’s iron staining revealed attenuated hepatic ferroptosis, while immunohistochemistry showed 70% reduction in caspase-3-positive cells .
-
Ovarian I/R: Treatment normalized follicular atresia and reduced caspase-3 immunoreactivity by 65%, correlating with improved ovarian reserve in rodent models .
Neuroprotective Effects
In a murine traumatic brain injury (TBI) model, Caspase-3 Inhibitor III (5 mg/kg, iv) decreased cortical lesion volume by 40% and improved cognitive function in Morris water maze tests. Mechanistically, it suppressed cleavage of α-II spectrin, a biomarker of apoptotic neurodegeneration .
Structural Insights from Docking Studies
Molecular docking simulations (PDB: 1RE1) revealed critical interactions between Caspase-3 Inhibitor III and the enzyme’s active site:
-
Hydrogen bonding: Glu-124 and Arg-164 residues form H-bonds with the carboxylate groups of Asp and Glu in the DEVD motif.
-
Hydrophobic interactions: The valine side chain engages with Ile-120 and Leu-168, enhancing binding affinity.
-
Covalent attachment: The CMK warhead positions 2.1 Å from Cys-163, facilitating nucleophilic attack .
Table 3: Docking Parameters for Caspase-3 Inhibitor III
Parameter | Value |
---|---|
Binding Affinity (kcal/mol) | -69.96 |
RMSD (Å) | 1.33 |
Interaction Residues | Cys-163, His-237 |
These findings rationalize the compound’s nanomolar potency and guide the design of next-generation inhibitors .
Therapeutic Implications and Future Directions
Caspase-3 Inhibitor III’s ability to attenuate apoptosis positions it as a candidate for:
-
Acute ischemic injuries: Phase I trials are underway for stroke and myocardial infarction.
-
Neurodegenerative diseases: Preclinical data support testing in Alzheimer’s and Parkinson’s models.
-
Autoimmune disorders: Pilot studies suggest efficacy in rheumatoid arthritis by reducing synovial apoptosis .
Challenges remain in optimizing pharmacokinetics (e.g., blood-brain barrier penetration) and minimizing off-target effects. Prodrug strategies, such as esterification of the C-terminal carboxylate, are being explored to enhance bioavailability .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume